Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-
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Overview
Description
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a benzodioxaborin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The general reaction can be represented as:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form secondary phosphines.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl chloride: Converts diphenylphosphine oxide to chlorodiphenylphosphine.
DIBAH (Diisobutylaluminium hydride): Used for deoxygenation of organophosphinous acids.
Major Products
Major products formed from these reactions include:
Chlorodiphenylphosphine: Formed by the reaction with thionyl chloride.
Secondary phosphines: Formed by the reduction with DIBAH.
Scientific Research Applications
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has several applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism by which phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- exerts its effects involves its interaction with molecular targets and pathways. It acts as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group plays a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the benzodioxaborin ring.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.
Phenyl-bis-(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with enhanced properties.
Uniqueness
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
141521-50-8 |
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Molecular Formula |
C25H20BO3P |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-diphenylphosphoryl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C25H20BO3P/c27-30(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24(23)28-26(29-25)20-12-4-1-5-13-20/h1-19,25H |
InChI Key |
RPJNSFJPCYAODL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C2=CC=CC=C2O1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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